molecular formula C12H17BClNO2 B578363 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-64-6

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578363
CAS No.: 1309982-64-6
M. Wt: 253.533
InChI Key: AZFFDZHADXLZPO-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a chloro group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-chloro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

    Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • This compound serves as a scaffold for the synthesis of pyridine-based drugs. Its derivatives have shown potential as anti-infectives and anticancer agents. For example, pyridine derivatives have been studied for their activity against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MIC) .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound exhibit antiviral properties against HIV and other viruses. The structure allows for modifications that enhance potency and selectivity against viral targets .
  • Anticancer Research :
    • The compound has been explored for its potential in treating various cancers. Studies have reported that certain derivatives exhibit significant activity against breast and prostate cancer cell lines . The ability to modify the dioxaborolane moiety contributes to the development of targeted therapies.

Material Science Applications

  • Catalysis :
    • 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This reaction is pivotal in forming carbon-carbon bonds in organic synthesis .
  • Synthesis of Organoboron Compounds :
    • The dioxaborolane group makes this compound an excellent precursor for synthesizing organoboron compounds, which are essential in organic synthesis and materials science .

Case Study 1: Antibacterial Activity

A study evaluated several pyridine derivatives derived from this compound against Gram-positive bacteria. Compounds exhibited MIC values ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 2: Anticancer Efficacy

In another research effort, derivatives were tested against various cancer cell lines. Notably, one derivative showed an IC50 value of 15 nM against prostate cancer cells, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action for 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules.

Biological Activity

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 239.53 g/mol
  • CAS Number : 652148-92-0
  • Structure : The compound contains a pyridine ring substituted with a chloro and a dioxaborolane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to 2-chloro-6-methylpyridine have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
This compoundA549 (lung cancer)0.56Inhibition of tubulin polymerization
Similar pyridine derivativesMDA-MB-435 (breast cancer)<0.01Apoptosis induction

Antiviral Activity

The antiviral properties of pyridine derivatives have also been explored. A study indicated that certain pyridine compounds exhibited activity against HIV strains with low EC50 values. Although specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Toxicological Profile

The toxicological assessment of this compound has shown that it may cause skin and eye irritation (H315 and H319 classifications) but lacks significant acute toxicity at lower doses in animal models .

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyridine derivatives:

  • Objective : To evaluate the anticancer effects on lung cancer cells.
  • Methodology : A549 cells were treated with varying concentrations of the compound.
  • Results : A significant reduction in cell viability was observed at concentrations as low as 0.56 µM.

Case Study 2: Antiviral Potential

A related study investigated the antiviral activity of structurally similar compounds against HIV:

  • Objective : To assess the efficacy against resistant strains.
  • Methodology : Compounds were screened for their EC50 values against multiple HIV strains.
  • Results : Several derivatives exhibited potent activity with EC50 values below 10 nM.

Q & A

Q. Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and boron integration. The chloro and methyl groups on the pyridine ring produce distinct splitting patterns, while the dioxaborolane moiety shows characteristic peaks for methyl groups (δ ~1.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Adjust mobile phases (e.g., acetonitrile/water) to resolve potential by-products .
  • Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS), expecting a molecular ion peak at m/z 293.2 (M+H+^+) .

Q. Basic: What are standard reaction conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

Methodological Answer:

  • Catalyst System: Use Pd(PPh3_3)4_4 (5 mol%) or PdCl2_2(dppf) (2 mol%) for aryl halide coupling partners .
  • Solvent: Optimize in tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of hydrophobic substrates .
  • Base: Employ aqueous Na2_2CO3_3 (2M) or K3_3PO4_4 (1.5 eq) to deprotonate intermediates and drive the reaction .
  • Temperature: React at 80–100°C under inert atmosphere (N2_2/Ar) for 12–24 hours .

Q. Advanced: How can steric hindrance from the dioxaborolane group be mitigated during coupling reactions?

Methodological Answer:

  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility and reduce steric aggregation .
  • Catalyst Screening: Test bulky ligands like XPhos or SPhos to enhance catalyst turnover in hindered environments .
  • Microwave-Assisted Synthesis: Apply controlled microwave heating (e.g., 120°C, 30 min) to accelerate reaction kinetics and reduce decomposition .
  • By-Product Analysis: Use LC-MS to identify boronic acid hydrolysis products (e.g., free boronic acid at m/z 211.1) and adjust drying protocols for reagents .

Q. Advanced: How can computational modeling predict reactivity trends for derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the boron center’s LUMO energy predicts Suzuki coupling efficiency .
  • Molecular Dynamics (MD): Simulate solvent-cage effects to optimize solvent choices for specific reaction steps (e.g., THF vs. toluene for steric accessibility) .
  • Substituent Effect Studies: Compare Hammett parameters (σ) of substituents (e.g., Cl vs. Br) to correlate electronic effects with reaction rates .

Q. Advanced: How to troubleshoot inconsistent yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Characterization: Isolate and analyze intermediates (e.g., via 11B^{11}B-NMR) to confirm boronate stability during steps like halogenation or methylation .
  • Reaction Monitoring: Use in-situ IR spectroscopy to track boronate consumption (C-B stretching at ~1370 cm1^{-1}) and optimize stoichiometry .
  • By-Product Identification: Perform GC-MS to detect deboronation products or dimerization artifacts, which may require adjusted temperatures or catalyst loadings .

Q. Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber glass vials to prevent photodegradation of the dioxaborolane group .
  • Desiccation: Use vacuum-sealed containers with molecular sieves (3Å) to minimize hydrolysis of the boronate ester .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Q. Advanced: How to design a regioselective functionalization strategy for the pyridine ring?

Methodological Answer:

  • Directed Ortho-Metalation: Use a directing group (e.g., methyl at C6) to facilitate lithiation at C4, followed by electrophilic quenching .
  • Cross-Coupling Selectivity: Exploit steric effects—chloro at C2 and methyl at C6 favor electrophilic substitution at C5 in Pd-mediated reactions .
  • Protection/Deprotection: Temporarily protect the boronate group with diethanolamine to enable orthogonal functionalization of other positions .

Q. Advanced: How to analyze conflicting spectral data for boron-containing intermediates?

Methodological Answer:

  • 11B^{11}B-NMR Validation: Confirm boron hybridization (sp2^2 vs. sp3^3) via chemical shifts: dioxaborolanes typically appear at δ ~30 ppm .
  • Heteronuclear Correlation (HMBC): Map 1H^1H-11B^{11}B couplings to resolve ambiguities in substitution patterns .
  • Reference Standards: Compare with spectra of analogous compounds (e.g., 2-methoxy-6-dioxaborolane-pyridine) to identify diagnostic peaks .

Properties

IUPAC Name

2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFDZHADXLZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694431
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-64-6
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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